Ammonium pentaborate octahydrate, >=99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium pentaborate octahydrate is used as a component of electrolyte solutions in electrolytic capacitors. It also serves as a flame retarder and finds applications in the wood and textile industry. Furthermore, it is used for brazing, welding, soldering fluxes, and in some detergents . It is an alkaline salt utilized in the creation of thin films by developing an oxide film which can inhibit corrosion of metals .

Synthesis Analysis

Ammonium Pentaborate (APB) crystals have been grown using a slow evaporation method from an aqueous solution . Commercially available ammonium pentaborate octahydrate powder was dissolved in distilled water at 50°C, stirred well, and the solvent was allowed to evaporate .

Molecular Structure Analysis

From Powder XRD analysis, the orthorhombic crystal structure was found . Various vibrations in the FTIR spectrum were assigned .

Chemical Reactions Analysis

Thermo gravimetric analysis suggested that the crystal remained stable up to 173℃ and then decomposed through various stages. Endothermic reactions were identified by DTA .

Physical And Chemical Properties Analysis

Ammonium pentaborate octahydrate is a powder with a pH of 8.1-8.5 (10g/l, 25℃). It is soluble in water but insoluble in ethanol . The crystal remained stable up to 173℃ .

Scientific Research Applications

Crystallization Kinetics and Particle Size Control

- Ammonium pentaborate octahydrate's growth rate has been extensively studied in a fluidized bed crystallizer. The growth rate is influenced by factors like temperature, particle size, and supersaturation, making it a subject of interest in crystallization kinetics research (Sahin, Genli, & Özdemir, 2003).

Thermal Decomposition Analysis

- Research on the thermal decomposition behavior of ammonium pentaborate octahydrate has provided insights into its conversion to boron oxide. This process involves dehydration and deamination, important in understanding the thermal stability and decomposition pathways of this compound (Beker, Recepog̃lu, & Bulutcu, 1994).

Impurity Effects on Crystal Growth

- Studies have shown that the presence of impurities like sodium chloride, borax, and boric acid can affect the growth rate of ammonium pentaborate octahydrate crystals. Such research is vital in crystal growth engineering and material science (Sahin, Özdemir, & Genli, 2004).

Production of Boric Oxide

- Research outlines a process for producing pure and granular boric oxide through the calcination of ammonium pentaborate octahydrate. Such methods are significant in the field of chemical engineering and material synthesis (Gürbüz-Beker & Bulutcu, 1995).

Phosphorescence and Luminescence

- Recent studies have demonstrated the novel phosphorescence phenomenon of ammonium pentaborate crystals at room temperature. This finding is crucial for developing new phosphorescent materials and understanding the electronic energy levels in such compounds (Song, Wang, Chen, & Yang, 2020).

Flame Retardancy in Materials

- Ammonium pentaborate has been shown to be an effective flame retardant, particularly for thermoplastic polyurethanes. Its use in this context is crucial for enhancing material safety and reducing flammability in various applications (Myers, Licursi, & Others, 1985).

Improvement in Adhesive Formulations

- It has been used to modify urea formaldehyde resins, improving properties like gel time and reducing formaldehyde content and emissions. This application is significant in the field of material science and adhesive technology (Gao, Du, & Kamdem, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

There is potential for further investigation into the dielectric properties of Ammonium Pentaborate with higher temperature . It could also be explored for its use in the field of metallurgy, in the preparation of special welding, soldering, and brazing fluxes for stainless steel or various non-ferrous metals, where alkali borates cannot be used .

properties

IUPAC Name |

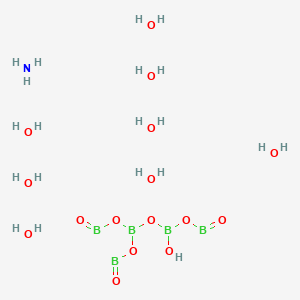

azane;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinic acid;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B5HO8.H3N.8H2O/c6-1-10-4(9)13-5(11-2-7)12-3-8;;;;;;;;;/h9H;1H3;8*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTXTQRRPCVVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB(O)OB(OB=O)OB=O.N.O.O.O.O.O.O.O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H20NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8112601.png)

![(3R)-3-[(3S,5R,10S,13R,14R,16S,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-7-methyl-4-methylideneoct-6-en-2-one](/img/structure/B8112612.png)

![(4-[(tert-Butoxy)carbonyl]-3-methylphenyl)boronic acid](/img/structure/B8112620.png)

![rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)

![methyl 4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8112699.png)

![(7R)-4-methoxybenzyl 3-methyl-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8112702.png)